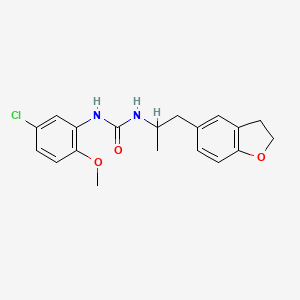
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Chloro-2-methoxyphenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a chloro-substituted methoxyphenyl moiety and a dihydrobenzofuran unit. Its molecular formula is C17H20ClN1O2, and it has a molecular weight of approximately 303.8 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of various urea derivatives, including compounds similar to this compound. For instance:
- In vitro Studies : Research has demonstrated that certain urea derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15 to 30 μM against breast and lung cancer cell lines .
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (Breast) | 21.5 |
| Compound B | EKVX (Lung) | 25.9 |
| Compound C | OVCAR-4 (Ovarian) | 28.7 |
The biological activity of this compound may be attributed to its ability to interfere with specific molecular targets involved in cancer cell proliferation and survival. For instance, some urea derivatives have been shown to inhibit GSK-3β activity, a critical regulator in various signaling pathways associated with cancer progression .
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Study on Urea Derivatives : A series of urea compounds were tested for their antiproliferative effects on human cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated moderate inhibitory activity against these cell lines, suggesting potential therapeutic applications .
- Antibacterial Activity : Some related compounds have shown promising antibacterial properties against strains like Staphylococcus aureus, indicating that the biological activity of these urea derivatives may extend beyond anticancer effects .
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this class of compounds:
- Selectivity : Many urea derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable property in drug development.
- Structure-Activity Relationship (SAR) : Variations in substituents on the urea moiety significantly influence biological activity. For example, modifications at the phenyl ring can enhance or diminish potency against specific cancer types .
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-12(9-13-3-5-17-14(10-13)7-8-25-17)21-19(23)22-16-11-15(20)4-6-18(16)24-2/h3-6,10-12H,7-9H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOULZZGVSXQUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













